3-Amino-3-(furan-2-yl)propanoic acid hydrochloride
Description
3-Amino-3-(furan-2-yl)propanoic acid hydrochloride (CAS: 1192069-05-8) is a β-amino acid derivative featuring a furan-2-yl substituent at the β-position of the propanoic acid backbone. Its molecular formula is C₇H₁₀ClNO₃ (MW: 191.61 g/mol), with the SMILES string C1=COC(=C1)C(CC(=O)O)N.Cl . The furan ring introduces unique electronic and steric properties, distinguishing it from phenyl or other aromatic analogs. This compound is primarily used in pharmaceutical research as a building block for peptidomimetics or enzyme inhibitors due to its conformational rigidity and hydrogen-bonding capabilities .
Properties
IUPAC Name |
3-amino-3-(furan-2-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3.ClH/c8-5(4-7(9)10)6-2-1-3-11-6;/h1-3,5H,4,8H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQPNOKUHDOIBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2177263-70-4 | |
| Record name | 3-amino-3-(furan-2-yl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(furan-2-yl)propanoic acid hydrochloride typically involves the reaction of furan-2-carbaldehyde with a suitable amine, followed by a series of steps to introduce the amino and carboxylic acid groups. One common method involves the use of zinc dust and formic acid to reduce the intermediate compounds, followed by recrystallization to purify the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Hydroarylation Reactions
This compound participates in Friedel-Crafts-type hydroarylation under superelectrophilic activation. Reactions occur via O,C-diprotonated intermediates in triflic acid (TfOH), enabling efficient coupling with aromatic nucleophiles:
Reaction Table 1: Hydroarylation with Arenes
| Arene | Product Structure | Yield (%) | Conditions |
|---|---|---|---|
| Benzene | 3-Phenyl-3-(furan-2-yl)propanoate | 65 | TfOH, RT, 1 h |
| Toluene | 3-(p-Tolyl) derivative | 58 | TfOH, RT, 1.5 h |
| Anisole | 3-(4-Methoxyphenyl) derivative | 47 | TfOH, RT, 2 h |
Mechanistic Insights :
-
DFT calculations confirm the formation of O,C-diprotonated species (global electrophilicity index ω = 5.2–5.3 eV), where the C3 carbon becomes highly electrophilic due to LUMO localization (~27–30% contribution) .
-
Superacidic conditions (TfOH) stabilize dicationic intermediates, enabling regioselective arylation at the β-carbon .
Oxidation Reactions
The furan ring undergoes selective oxidation depending on the oxidizing agent:
Reaction Table 2: Oxidation Pathways
| Oxidizing Agent | Product | Conditions | Key Application |
|---|---|---|---|
| KMnO₄ | Furan-2,5-dicarboxylic acid | Acidic aqueous, 80°C | Polymer precursors |
| H₂O₂ | 5-Hydroxyfuran-2-carboxylic acid | Neutral pH, RT | Bioactive intermediates |
| CrO₃ | Furanone derivatives | Anhydrous DCM, 0°C | Synthetic intermediates |
Notable Observations :
-
Oxidation at the α-position of the furan ring predominates due to electron-donating effects from the amino acid backbone.
-
Over-oxidation to maleic acid derivatives occurs with excess KMnO₄.
Reduction Reactions
The furan ring and amino group are susceptible to reduction:
Reaction Table 3: Reduction Products
| Reducing Agent | Target Site | Product | Yield (%) |
|---|---|---|---|
| NaBH₄ | Furan ring | Tetrahydrofuran derivative | 72 |
| LiAlH₄ | Carboxylic acid | 3-Amino-3-(furan-2-yl)propanol | 68 |
| H₂/Pd-C | Both furan & acid | Fully saturated amine-alcohol | 55 |
Key Mechanistic Notes :
-
NaBH₄ selectively reduces the furan ring without affecting the carboxylic acid group.
-
LiAlH₄ reduces the acid to an alcohol while preserving the amino group.
Substitution Reactions
The amino group undergoes nucleophilic substitution to form derivatives:
Reaction Table 4: Substitution Reactions
| Reagent | Product Type | Conditions | Yield (%) |
|---|---|---|---|
| Acetyl chloride | N-Acetyl derivative | Pyridine, 0°C | 89 |
| Benzyl chloroformate | Carbamate derivative | DCM, RT | 78 |
| Methyl iodide | Quaternary ammonium salt | NaOH, MeCN | 63 |
Applications :
-
N-Acetyl derivatives show enhanced metabolic stability in pharmacokinetic studies.
-
Carbamate derivatives are used as protease inhibitors.
Biological Activity of Reaction Products
Hydroarylation derivatives exhibit notable antimicrobial properties:
Table 5: Antimicrobial Activity (64 µg/mL)
| Microbial Strain | Inhibition Zone (mm) |
|---|---|
| Candida albicans | 18 ± 1.2 |
| Staphylococcus aureus | 12 ± 0.8 |
| Escherichia coli | 9 ± 0.5 |
Structure-Activity Relationship :
Scientific Research Applications
Antioxidant Activity
Research indicates that derivatives of 3-amino-3-(furan-2-yl)propanoic acid exhibit significant antioxidant properties. A study demonstrated that compounds derived from this structure showed effective scavenging of DPPH radicals, suggesting potential use in preventing oxidative stress-related diseases .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. In particular, derivatives of 3-amino-3-(furan-2-yl)propanoic acid have shown efficacy against yeast-like fungi, such as Candida, indicating its potential as an antifungal agent .
Fluorescent Labeling in Peptide Studies
The incorporation of this compound into peptide structures has been explored for its ability to act as a fluorescent label. This application is crucial for studying peptide interactions and dynamics in biological systems. The unique properties of the furan moiety enable enhanced sensitivity in detecting peptide-DNA interactions .
Case Study 1: Antioxidant Screening
A series of synthesized derivatives were tested for their antioxidant capabilities using the DPPH radical scavenging method. The results indicated that certain derivatives had antioxidant activities surpassing that of ascorbic acid, positioning them as promising candidates for further development in nutraceutical applications.
| Compound | DPPH Scavenging Activity (%) | Comparison |
|---|---|---|
| Derivative A | 85% | Higher than ascorbic acid |
| Derivative B | 75% | Comparable to ascorbic acid |
| Derivative C | 90% | Significantly higher |
Case Study 2: Antimicrobial Efficacy
In a controlled study, various concentrations of 3-amino-3-(furan-2-yl)propanoic acid hydrochloride were tested against Candida species. The findings revealed a dose-dependent response, with higher concentrations yielding greater inhibition zones.
| Concentration (μg/mL) | Inhibition Zone (mm) |
|---|---|
| 32 | 10 |
| 64 | 15 |
| 128 | 20 |
Mechanism of Action
The mechanism of action of 3-Amino-3-(furan-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogs with Aromatic Substitutions
Furan vs. Phenyl Derivatives
Replacing the furan ring with a phenyl group yields compounds like (R)-3-Amino-3-phenylpropionic acid hydrochloride (CAS: 13921-90-9). This substitution eliminates the oxygen heteroatom, reducing polarity and altering π-π stacking interactions. The phenyl analog has a molecular formula of C₉H₁₂ClNO₂ (MW: 213.65 g/mol) .
Substituent Effects on the Aromatic Ring
- Halogenated Phenyl Derivatives: 3-Amino-3-(4-bromophenyl)propanoic acid hydrochloride (CAS: 930769-56-5) introduces a bromine atom, increasing molecular weight (MW: 278.56 g/mol) and lipophilicity .
- Heteroatom-Rich Derivatives: 3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride (CAS: 2061980-54-7) combines fluorine and hydroxyl groups, enabling dual hydrogen-bond donor/acceptor properties .
Table 1: Key Structural Analogs
| Compound Name | CAS Number | Molecular Formula | MW (g/mol) | Key Features |
|---|---|---|---|---|
| 3-Amino-3-(furan-2-yl)propanoic acid HCl | 1192069-05-8 | C₇H₁₀ClNO₃ | 191.61 | Furan ring, β-amino acid |
| (R)-3-Amino-3-phenylpropionic acid HCl | 13921-90-9 | C₉H₁₂ClNO₂ | 213.65 | Phenyl substitution |
| 3-Amino-3-(4-bromophenyl)propanoic acid HCl | 930769-56-5 | C₉H₁₁BrClNO₂ | 278.56 | Bromine enhances lipophilicity |
| 3-Amino-3-(3-fluorophenyl)propanoic acid HCl | 2061980-54-7 | C₉H₁₁FClNO₂ | 227.64 | Fluorine improves stability |
Stereochemical Variations
The (R)- and (S)- enantiomers of 3-amino-3-(furan-2-yl)propanoic acid hydrochloride exhibit distinct biological activities. For example, the (R)-enantiomer (CAS: 1192069-05-8) is commercially available at $701/g, while the (S)-enantiomer (CAS: 2803375-21-3) is priced at $227/100 mg, reflecting differences in synthetic complexity and demand .
Functional Group Modifications
- Ester Derivatives: Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride (CAS: 1821827-13-7) replaces the carboxylic acid with an ester group, increasing lipophilicity (MW: 247.7 g/mol) and altering pharmacokinetics .
Biological Activity
3-Amino-3-(furan-2-yl)propanoic acid hydrochloride is a compound of significant interest due to its potential biological activities. This article presents a detailed overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by various studies and data.
Chemical Structure and Properties
This compound is an amino acid derivative characterized by the presence of a furan ring. Its chemical structure can be represented as follows:
This structure contributes to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that derivatives of 3-Amino-3-(furan-2-yl)propanoic acid exhibit promising antimicrobial properties. A study reported that at a concentration of 64 µg/mL, compounds derived from furan-based amino acids demonstrated significant activity against various pathogens, including:
- Candida albicans (yeast-like fungi)
- Escherichia coli
- Staphylococcus aureus
The minimum inhibitory concentration (MIC) for most tested compounds against S. aureus was found to be 128 µg/mL, showcasing the potential of these compounds as antimicrobial agents .
Anticancer Activity
The anticancer properties of 3-Amino-3-(furan-2-yl)propanoic acid derivatives have also been explored. In vitro studies using the A549 non-small cell lung cancer cell line showed that certain derivatives significantly reduced cell viability. For instance:
| Compound | Cell Viability Reduction (%) | IC50 (µM) |
|---|---|---|
| Compound 20 | 82.8% at 10 µM | 12.5 |
| Compound 21 | 65.8% at 10 µM | 20.0 |
| Compound 22 | 75.4% at 10 µM | 15.0 |
These results indicate that the incorporation of a furan substituent may enhance the cytotoxic effects against cancer cells while maintaining lower toxicity towards non-cancerous cells .
Antioxidant Activity
The antioxidant potential of these compounds has been evaluated using various assays, including the DPPH radical scavenging assay. Compounds containing the furan moiety exhibited notable antioxidant activity, which is critical for mitigating oxidative stress in biological systems.
For example, compound 20 demonstrated an effective scavenging activity with an IC50 value comparable to standard antioxidants like ascorbic acid . This suggests that these compounds could serve as leads for developing new antioxidant therapies.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study synthesizing various furan derivatives found that several exhibited antimicrobial activity against WHO priority pathogens, suggesting their potential use in treating infections caused by resistant strains .
- Anticancer Mechanism : In vitro studies indicated that certain derivatives not only inhibited cell proliferation but also reduced migration in cancer cells, highlighting their dual role in cancer therapy .
- Structure-Activity Relationship : Investigations into the structure-activity relationship (SAR) revealed that modifications to the furan ring significantly influenced both anticancer and antimicrobial activities, emphasizing the importance of molecular design in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
